

# Geographic Distribution of Y-Chromosome Haplogroup O-M122: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: M122

Cat. No.: B608785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the geographic distribution of the Y-chromosome haplogroup O-**M122**, a dominant paternal lineage in East and Southeast Asia. The guide summarizes quantitative data on the frequency of O-**M122** and its major subclades across various populations, outlines the experimental methodologies commonly employed for its identification, and presents a phylogenetic framework for understanding its evolutionary history. This document is intended to serve as a valuable resource for researchers in population genetics, anthropology, and drug development who are interested in the genetic landscape of Asian populations.

## Introduction

Haplogroup O-**M122**, also known as O2 (and formerly O3), is a human Y-chromosome haplogroup that represents a significant portion of the paternal lineages in East and Southeast Asia.<sup>[1]</sup> Its origins are believed to lie in Southeast Asia, with an estimated time of origin around 25,000 to 30,000 years ago.<sup>[1]</sup> The spread of this haplogroup is intricately linked to major demographic events in the region, including the expansion of agriculture and various population migrations. Understanding the distribution of O-**M122** and its subclades is crucial for reconstructing the population history of Asia and can have implications for genetic association studies and personalized medicine.

# Geographic Distribution of Haplogroup O-M122 and its Major Subclades

The frequency of haplogroup O-M122 is highest in East and Southeast Asia, where it is often the most prevalent Y-chromosome lineage. Significant frequencies are also observed in parts of South Asia and Oceania. The following tables summarize the distribution of O-M122 and its key subclades in various populations.

Table 1: Frequency of Y-Chromosome Haplogroup O-M122 in Selected Populations

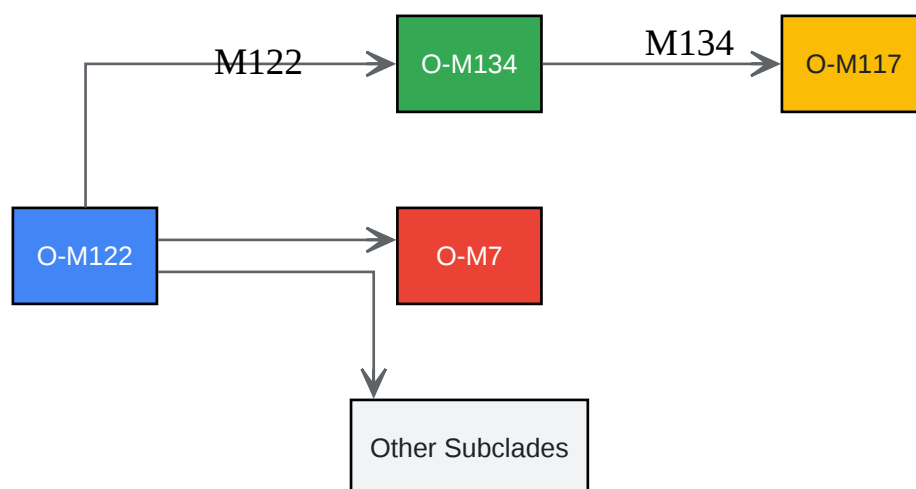
Region	Population	Frequency (%)
East Asia	Han Chinese	53.35 <sup>[1]</sup>
	Koreans	43 <sup>[1]</sup>
	Japanese	16-20 <sup>[1]</sup>
	Manchus	47 <sup>[1]</sup>
	Tibetans	48 <sup>[1]</sup>
Southeast Asia	Vietnamese	44 <sup>[1]</sup>
	Filipinos	33 <sup>[1]</sup>
	Malaysians	10.5-55.6 <sup>[1]</sup>
	Indonesians	25 <sup>[1]</sup>
	Hmong/Miao	46 <sup>[1]</sup>
South Asia	Tamang (Nepal)	86.7 <sup>[1]</sup>
	Newar (Nepal)	21.2 <sup>[1]</sup>
	Adi (Northeast India)	89 <sup>[1]</sup>
	Apatani (Northeast India)	82 <sup>[1]</sup>
	Naga (Northeast India)	76 <sup>[1]</sup>
Central Asia	Naiman Kazakhs	68 <sup>[1]</sup>

Table 2: Frequency of Major Subclades of O-M122 in Selected Populations

Subclade	Population	Frequency (%)
O-M134	Han Chinese	Varies significantly by region
Tibeto-Burman speakers	High frequencies	
O-M117	Han Chinese	~16.3-19[1]
Tamang (Nepal)	High frequencies	
Tibetans	~28.8-37.1[2]	
Hmong-Mien speakers	Varies (e.g., ~35 in some Mien groups)[1]	
O-M7	Hmong-Mien speakers	High frequencies
Southern Han Chinese	Present	

## Phylogenetic Relationship of Haplogroup O-M122 and its Major Subclades

The phylogenetic tree of haplogroup O-M122 illustrates the evolutionary relationships between its major subclades. The defining single nucleotide polymorphism (SNP) for this haplogroup is **M122**. Several key downstream SNPs define its major branches.



[Click to download full resolution via product page](#)

Caption: Phylogenetic tree of haplogroup O-**M122** and its major subclades.

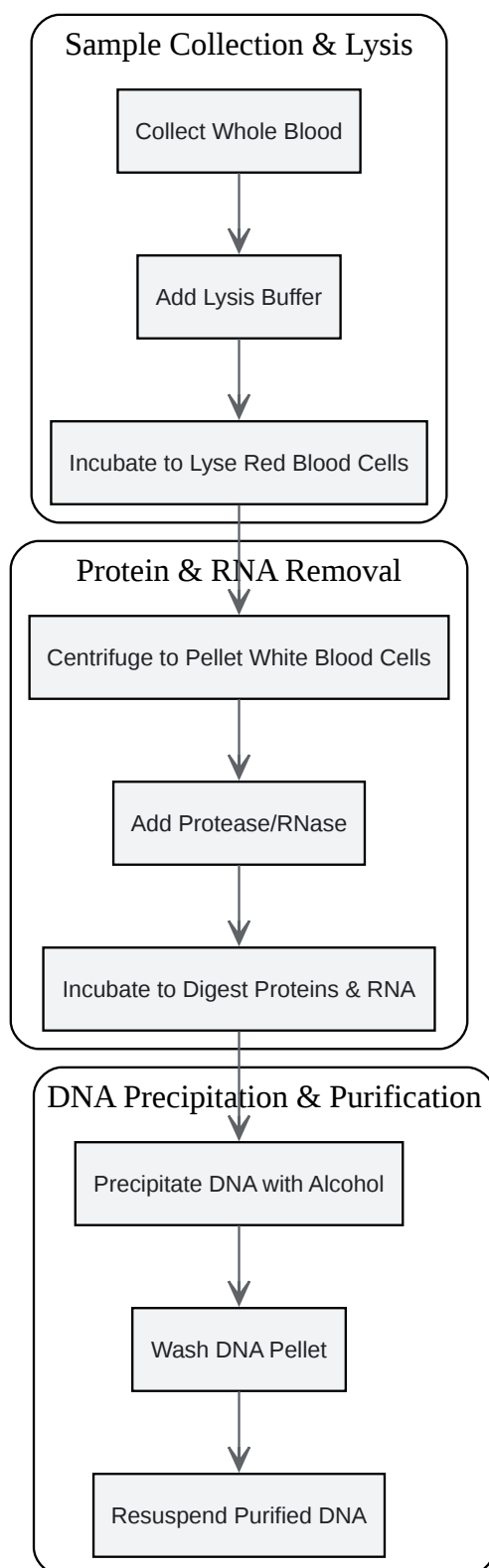
## Experimental Protocols for Y-Chromosome Haplogroup O-**M122** Analysis

The determination of Y-chromosome haplogroups involves a series of laboratory and analytical procedures. The following outlines the typical workflow for identifying haplogroup O-**M122** and its subclades.

### DNA Extraction

The initial step involves the isolation of high-quality genomic DNA from biological samples, most commonly peripheral blood or saliva.

Workflow for DNA Extraction from Whole Blood:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for DNA extraction from whole blood samples.

Standard commercially available DNA extraction kits (e.g., from Qiagen, Promega) are frequently used to ensure high yield and purity of the extracted DNA.

## Y-Chromosome SNP Genotyping

The assignment of a Y-chromosome to a specific haplogroup is based on the identification of defining Single Nucleotide Polymorphisms (SNPs).

The region of the Y-chromosome containing the target SNP is amplified using the Polymerase Chain Reaction (PCR).

Typical PCR Reaction Components:

Component	Typical Concentration
DNA Template	10-100 ng
Forward Primer	0.1-1.0 $\mu$ M
Reverse Primer	0.1-1.0 $\mu$ M
dNTPs	200 $\mu$ M each
Taq Polymerase	1-2.5 units
PCR Buffer (with $MgCl_2$ )	1X
Nuclease-free water	to final volume

Typical PCR Cycling Conditions:

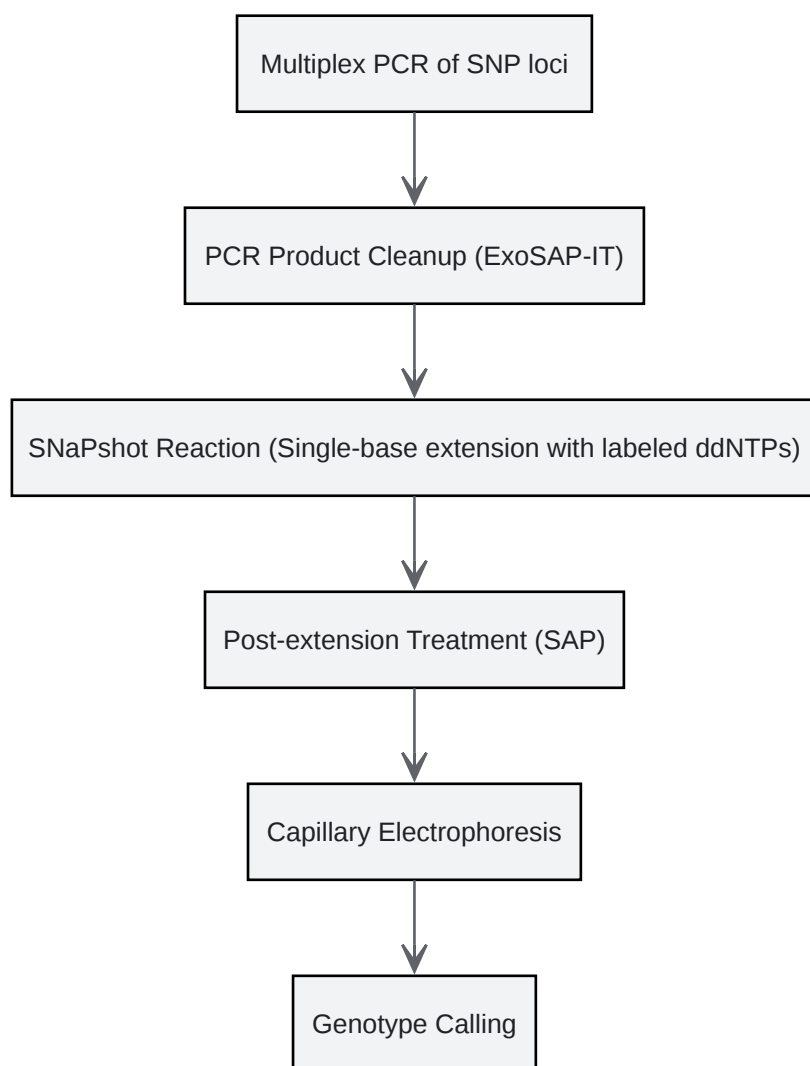
Step	Temperature (°C)	Time	Cycles
Initial Denaturation	94-95	2-5 min	1
Denaturation	94-95	30-60 s	30-40
Annealing	55-65	30-60 s	
Extension	72	30-60 s	
Final Extension	72	5-10 min	1
Hold	4	∞	1

Note: Annealing temperature is primer-dependent and needs to be optimized.

Several methods can be used to determine the allele of the amplified SNP.

- SNaPshot® Minisequencing: This is a widely used method for multiplex SNP genotyping.[\[3\]](#)  
[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It involves a single-base extension reaction using fluorescently labeled dideoxynucleotides. The resulting fragments are then separated by capillary electrophoresis to identify the SNP.

SNaPshot Assay Workflow:



[Click to download full resolution via product page](#)

Caption: The workflow for SNP genotyping using the SNaPshot minisequencing assay.

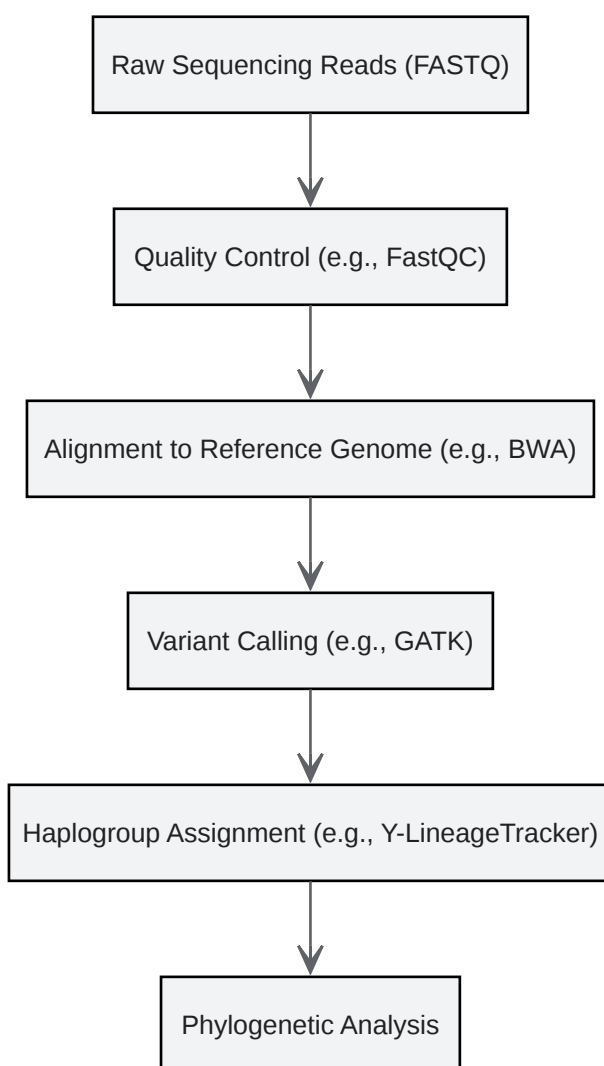
- TaqMan® SNP Genotyping Assays: This method uses allele-specific fluorescent probes in a real-time PCR reaction to differentiate between SNP alleles.[8]
- Direct Sequencing: Sanger sequencing of the PCR product can directly identify the nucleotide at the SNP position.
- Next-Generation Sequencing (NGS): High-throughput sequencing of the Y-chromosome allows for the simultaneous genotyping of a large number of SNPs, providing high-resolution haplogroup assignment.



## Data Analysis and Haplogroup Assignment

The raw genotyping data is analyzed to call the alleles for each SNP. For NGS data, bioinformatics pipelines are used for alignment to a reference genome, variant calling, and annotation.

Bioinformatics Workflow for NGS-based Haplogrouping:



[Click to download full resolution via product page](#)

Caption: A typical bioinformatics workflow for Y-chromosome haplogroup assignment from NGS data.

The combination of alleles at key SNP markers is then used to assign each individual to a specific haplogroup based on the established Y-chromosome phylogenetic tree, such as the one maintained by the Y Chromosome Consortium (YCC).

## Conclusion

The Y-chromosome haplogroup O-M122 is a cornerstone of the paternal genetic landscape of East and Southeast Asia. Its high frequency and diverse subclade distribution provide a rich source of information for understanding the complex demographic history of the region. The methodologies for Y-chromosome analysis are well-established, ranging from targeted SNP genotyping to high-throughput sequencing, enabling detailed and accurate haplogroup assignment. This technical guide provides a foundational understanding of the geographic distribution and analysis of haplogroup O-M122, which can serve as a valuable reference for researchers and professionals in related fields. Further research into the fine-scale distribution of O-M122 subclades and their association with phenotypic traits will continue to illuminate the intricate tapestry of human genetic variation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. discover.familytreedna.com [discover.familytreedna.com]
- 3. Typing of Y chromosome SNPs with multiplex PCR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single PCR Multiplex SNaPshot Reaction for Detection of Eleven Blood Group Nucleotide Polymorphisms: Optimization, Validation, and One Year of Routine Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNaPshot Multiplex System for SNP Genotyping - CD Genomics [cd-genomics.com]

- 8. Multiplex single-nucleotide polymorphism typing of the human Y chromosome using TaqMan probes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Geographic Distribution of Y-Chromosome Haplogroup O-M122: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608785#geographic-distribution-of-y-chromosome-haplogroup-o-m122]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)